1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid 1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1267314-48-6
VCID: VC3064834
InChI: InChI=1S/C10H8ClN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16)
SMILES: C1=CC(=CC=C1CN2C=C(N=N2)C(=O)O)Cl
Molecular Formula: C10H8ClN3O2
Molecular Weight: 237.64 g/mol

1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1267314-48-6

Cat. No.: VC3064834

Molecular Formula: C10H8ClN3O2

Molecular Weight: 237.64 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid - 1267314-48-6

Specification

CAS No. 1267314-48-6
Molecular Formula C10H8ClN3O2
Molecular Weight 237.64 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]triazole-4-carboxylic acid
Standard InChI InChI=1S/C10H8ClN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16)
Standard InChI Key FSQWJZLVTKZYHB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=C(N=N2)C(=O)O)Cl
Canonical SMILES C1=CC(=CC=C1CN2C=C(N=N2)C(=O)O)Cl

Introduction

Structural Characteristics and Physical Properties

Chemical Identity and Structure

1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid belongs to the 1,2,3-triazole family, which features a five-membered heterocyclic ring containing three adjacent nitrogen atoms. The compound is characterized by several distinctive structural elements: a 1,2,3-triazole core, a carboxylic acid group at the 4-position, and a 4-chlorobenzyl substituent at the 1-position. The methylene bridge between the triazole and the aromatic ring provides conformational flexibility, allowing the molecule to adopt various spatial arrangements.

The 1,2,3-triazole ring itself is planar and aromatic, with the three nitrogen atoms contributing to its electronic properties. This structural arrangement creates a dipole moment across the triazole ring, influencing intermolecular interactions and solubility characteristics. The carboxylic acid group typically exists in a coplanar arrangement with the triazole ring due to conjugation effects, while the 4-chlorophenyl moiety can rotate relatively freely around the methylene linker.

Physicochemical Properties

The basic physicochemical properties of 1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid are summarized in Table 1, providing essential information for researchers interested in this compound.

PropertyValue
Molecular FormulaC10H8ClN3O2
Molecular Weight237.64 g/mol
CAS Number1267314-48-6
IUPAC Name1-[(4-chlorophenyl)methyl]triazole-4-carboxylic acid
Standard InChIInChI=1S/C10H8ClN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16)

The compound's physical properties reflect the combined influence of its polar carboxylic acid group and the relatively hydrophobic 4-chlorophenyl moiety. The carboxylic acid functionality contributes to hydrogen bonding capabilities and increased water solubility, while the chlorophenyl group enhances lipophilicity. This balanced combination of hydrophilic and lipophilic elements gives the compound moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO, while maintaining limited water solubility.

Spectroscopic Characteristics

Based on data from related triazole compounds, the spectroscopic profile of 1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid would typically exhibit characteristic features in various analytical techniques:

  • In NMR spectroscopy, the triazole C-H proton generally appears as a singlet at approximately δ 8.1-8.3 ppm, while the methylene protons connecting the triazole to the phenyl ring resonate around δ 5.5 ppm. The aromatic protons of the 4-chlorophenyl group typically show an AA'BB' pattern in the δ 7.2-7.6 ppm region .

  • IR spectroscopy reveals distinctive absorptions including a strong C=O stretching band around 1700 cm⁻¹ from the carboxylic acid group, broad O-H stretching at 3200-2800 cm⁻¹, and C=N and N=N stretching bands in the 1650-1400 cm⁻¹ region characteristic of the triazole ring .

Synthesis Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition

The primary method for synthesizing 1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of click chemistry. This synthetic approach has gained prominence due to its remarkable regioselectivity, mild reaction conditions, and generally high yields.

The synthesis typically follows a two-step process:

  • Formation of 4-chlorobenzyl azide from 4-chlorobenzyl halide (usually chloride or bromide) and sodium azide in an appropriate solvent such as DMF or acetone.

  • Reaction of the generated 4-chlorobenzyl azide with propiolic acid or its derivatives in the presence of a copper(I) catalyst, commonly CuSO₄ with a reducing agent like sodium ascorbate or direct use of CuI.

The mechanism involves the formation of a copper(I)-acetylide intermediate, which undergoes a regioselective cycloaddition with the azide component to form the 1,4-disubstituted 1,2,3-triazole ring. This approach consistently produces the desired regioisomer with excellent selectivity under ambient conditions, typically achieving yields of 75-85%.

Alternative Synthetic Routes

Several alternative approaches for synthesizing 1,2,3-triazole-4-carboxylic acids have been documented, which could be adapted for the preparation of 1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid:

  • Oxidation of aldehyde precursors: Starting from 1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, oxidation using reagents such as potassium permanganate or Jones reagent can convert the aldehyde to the corresponding carboxylic acid.

  • Hydrolysis of ester derivatives: Synthesis of methyl or ethyl 1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate followed by basic hydrolysis (typically with LiOH or NaOH) to yield the target carboxylic acid.

  • Dimroth synthesis and modifications: For related triazole compounds, Dimroth synthesis involves the reaction of hydrazine derivatives with carbon-based electrophiles to form the triazole ring, which can then be further modified to introduce the carboxylic acid functionality .

These alternative methods offer flexibility in synthetic planning, potentially allowing access to the target compound when specific starting materials or reaction conditions are preferred.

Biological Activities and Applications

Synthetic Building Block Applications

One of the most significant advantages of 1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is its versatility as a building block in organic synthesis. The carboxylic acid functionality serves as an excellent handle for further derivatization through various chemical transformations:

  • Amide formation: Reaction with amines produces a diverse array of amide derivatives, which have demonstrated enhanced biological activities. For example, conversion to carboxamides has yielded compounds with promising antiproliferative properties .

  • Ester synthesis: Formation of ester derivatives can modify the compound's lipophilicity and membrane permeability, potentially enhancing its drug-like properties.

  • Reduction: The carboxylic acid can be reduced to produce the corresponding alcohol or aldehyde, expanding the chemical diversity accessible from this scaffold.

  • Metal complexation: The nitrogen atoms in the triazole ring, along with the carboxylic acid group, provide potential coordination sites for metal ions, which may lead to complexes with unique biological or material properties.

Table 2: Potential Derivatization Reactions of 1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Reaction TypeReagentsProductPotential Applications
Amide FormationAmines, coupling agents (EDC/HOBt)CarboxamidesAnticancer, antimicrobial agents
EsterificationAlcohols, acid catalystsEstersProdrugs, enhanced lipophilicity
ReductionNaBH₄, LiAlH₄Alcohols, aldehydesSynthetic intermediates
Salt FormationMetal ions, organic basesSaltsImproved solubility, metal complexes

Materials Science Applications

Beyond pharmaceutical applications, triazole derivatives have found increasing utility in materials science:

  • Coordination chemistry: The nitrogen atoms in the triazole ring can coordinate with metal ions, making them valuable components in the development of metal-organic frameworks (MOFs) and coordination polymers with applications in catalysis, gas storage, and separation .

  • Surface modification: The carboxylic acid functionality enables attachment to surfaces or nanoparticles, potentially useful in drug delivery systems, diagnostic applications, or surface-enhanced materials.

  • Polymer chemistry: Incorporation of triazole moieties into polymer chains can introduce specific properties such as thermal stability, controlled degradability, or metal-binding capabilities .

Structure-Activity Relationships and Computational Insights

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid and related compounds provides crucial guidance for rational design of derivatives with enhanced properties. Key structural features influencing biological activity include:

  • The 1,2,3-triazole ring: This heterocycle offers a rigid scaffold and provides hydrogen bond acceptor sites through its nitrogen atoms. The aromatic character of the ring contributes to its stability and influences its interaction with biological targets.

  • The carboxylic acid group: This functional group can participate in hydrogen bonding and ionic interactions with biological targets. Its position at C-4 of the triazole ring places it in a specific spatial orientation relative to the other substituents.

  • The 4-chlorophenyl group: The presence of the chlorine atom enhances lipophilicity and may influence receptor binding through halogen bonding or altered electronic distribution. The phenyl ring can engage in π-π stacking interactions with aromatic residues in protein binding sites.

  • The methylene bridge: This linker provides conformational flexibility to the molecule, affecting the relative orientation of the triazole and chlorophenyl moieties. This flexibility can be crucial for optimal binding to biological targets.

Modifications to these structural elements have been shown to produce derivatives with altered activity profiles. For example, replacing the carboxylic acid with amide groups has led to compounds with enhanced cytotoxic properties against cancer cell lines, while variations in the aromatic substitution pattern can significantly impact antimicrobial activity .

Computational Studies and Molecular Modeling

Computational approaches provide valuable insights into the properties and potential applications of 1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid. Based on studies of similar triazole compounds, several computational techniques have been applied:

  • Molecular docking: This approach predicts binding modes and affinities with potential biological targets, identifying key interactions that drive binding and biological activity.

  • Quantum mechanical calculations: These provide information about electronic properties, including frontier molecular orbitals (HOMO and LUMO), which influence reactivity and interaction with biological systems. Studies on similar triazole compounds have revealed that the HOMO is often distributed across the triazole ring and adjacent substituents, while the LUMO typically includes significant contribution from the carboxylic acid group .

  • Molecular dynamics simulations: These techniques explore the conformational behavior of the compound in different environments, providing insights into its flexibility and potential interactions with biological targets.

For related triazole compounds, Hirshfeld surface analysis has been employed to visualize and quantify intermolecular interactions in crystal structures, revealing the importance of hydrogen bonding, π-π stacking, and other non-covalent interactions in determining the three-dimensional arrangement of these molecules .

Recent Advances and Future Research Directions

Emerging Applications

Several emerging applications for 1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid and related compounds have been identified:

  • Targeted drug delivery: The triazole scaffold can be incorporated into drug delivery systems, with the carboxylic acid group serving as an attachment point for targeting moieties or stimuli-responsive linkers.

  • Diagnostic applications: The ability to form metal complexes through coordination with the triazole nitrogens and carboxylic acid group suggests potential applications in diagnostic imaging.

  • Enzyme inhibitors: Specifically designed derivatives could target enzymes involved in disease pathways, with the triazole ring serving as a rigid scaffold that presents substituents in optimal orientations for binding.

  • Metal-organic frameworks: The combination of the triazole ring and carboxylic acid functionality makes this compound an attractive building block for constructing MOFs with applications in gas storage, separation, and catalysis .

Future Research Priorities

Based on the current state of knowledge, several key research directions for 1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid should be prioritized:

  • Comprehensive biological evaluation: Systematic screening against various biological targets, including antimicrobial, anti-inflammatory, and anticancer assays, to fully characterize its bioactivity profile.

  • Structure-activity relationship studies: Synthesis and evaluation of a library of derivatives with modifications at key positions to establish clear SAR patterns and guide further optimization.

  • Mechanism of action investigations: For derivatives showing promising biological activity, detailed studies to elucidate their precise mechanisms of action at the molecular level.

  • Formulation and delivery strategies: Development of appropriate formulations to overcome potential limitations in solubility or bioavailability, particularly for pharmaceutical applications.

  • Materials science applications: Exploration of the compound's utility in creating functional materials, especially in areas such as sensing, catalysis, and selective metal binding.

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